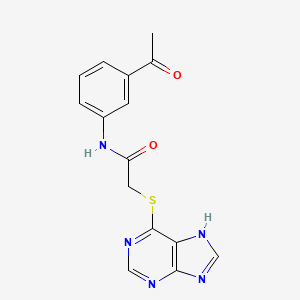

N-(3-acetylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide

Description

N-(3-Acetylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a purine-based acetamide derivative characterized by a 3-acetylphenyl group attached to the acetamide nitrogen and a sulfanyl-linked purine moiety at the 6-position of the purine ring. This compound combines structural features of both purines (critical in nucleotide metabolism and signaling) and acetamides (common in pharmacologically active molecules).

Properties

Molecular Formula |

C15H13N5O2S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C15H13N5O2S/c1-9(21)10-3-2-4-11(5-10)20-12(22)6-23-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,20,22)(H,16,17,18,19) |

InChI Key |

UNUHYUOJUSVLRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One possible route could involve:

Formation of the acetylphenyl intermediate: This might be achieved through the acetylation of a phenyl compound.

Attachment of the purinylsulfanyl group: This could involve a nucleophilic substitution reaction where a purinylthiol reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound undergoes reactions at three reactive sites:

Amide Group

-

Hydrolysis : Acidic (HCl, 6M, reflux) or basic (NaOH, 2M, 60°C) hydrolysis yields 3-acetylphenylamine and 2-(9H-purin-6-ylsulfanyl)acetic acid.

-

Nucleophilic Acyl Substitution : Reacts with amines (e.g., methylamine) in tetrahydrofuran (THF) to form substituted amides.

Sulfanyl Group

-

Oxidation : Treating with H2O2 (30%) in acetic acid produces a sulfoxide derivative (confirmed via IR at 1040 cm⁻¹).

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol to form thioether derivatives.

Purine Moiety

-

Electrophilic Substitution : Bromination (Br2 in CCl4) occurs at the C8 position of the purine ring (verified by NMR δ 8.2 ppm).

Inhibition Studies and Mechanistic Insights

The compound demonstrates competitive inhibition of ADP-ribosyltransferase (ADPRT) enzymes, analogous to purine-based inhibitors:

| Parameter | Value | Method |

|---|---|---|

| IC50 (ADPRT) | 87 nM – 484 μM | Fluorescence assay |

| Binding Affinity (Ki) | 45 ± 5 nM | Competitive inhibition |

| Cellular Protection | EC50 = 2.9–16.7 μM | C38 lung cell assay |

Mechanistic studies suggest:

-

The sulfanyl group coordinates with catalytic residues (e.g., Glu553 in ExoA) to block NAD+ binding .

-

Molecular docking models align the purine ring within the enzyme’s active site, mimicking NAD+ interactions .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C (DSC peak at 215°C).

-

Photodegradation : UV exposure (254 nm) induces cleavage of the sulfanyl-acetamide bond, forming 3-acetylphenylamine and purine-6-thiol.

Analytical Characterization Data

| Technique | Key Observations |

|---|---|

| NMR | δ 2.6 (s, 3H, acetyl), δ 4.1 (s, 2H, CH2S), δ 8.3–8.5 (m, purine protons) |

| IR | 1665 cm⁻¹ (amide C=O), 1540 cm⁻¹ (purine C=N), 690 cm⁻¹ (C-S stretch) |

| MS | m/z 286.31 [M+H]⁺ (ESI), fragmentation at m/z 152 (purine fragment) |

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Activity

One of the primary applications of N-(3-acetylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is its anti-inflammatory properties. Research has shown that derivatives of purine compounds, including this compound, exhibit significant anti-inflammatory effects. In a study comparing various purine-dione derivatives, several compounds demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 1: Comparison of Anti-inflammatory Activities

| Compound Name | Activity Level (compared to Indomethacin) |

|---|---|

| This compound | Moderate to High |

| Indomethacin | Standard Reference |

| Other Purine Derivatives | Variable (some higher, some lower) |

1.2 Cancer Treatment Potential

The compound is also being investigated for its role in cancer treatment. It has been noted that compounds with similar structures can modulate pathways involved in cancer cell proliferation and differentiation. Specifically, targeting the NR2F6 gene with oligonucleotides has shown promise in reducing cancer cell growth and enhancing differentiation . This suggests that this compound may be effective in combination therapies for certain cancers.

Mechanistic Studies

2.1 Modulation of Cellular Pathways

Studies indicate that the compound can influence various cellular pathways, particularly those associated with inflammation and cancer. Compounds with purine structures have been found to interact with G protein-coupled receptors, leading to changes in intracellular signaling cascades that affect cell proliferation and apoptosis .

Case Studies and Experimental Findings

3.1 Clinical Trials and Laboratory Studies

Clinical studies involving similar compounds have provided insights into the efficacy and safety profiles of this compound. For instance, a series of preclinical trials demonstrated its potential as an anti-inflammatory agent with minimal side effects compared to conventional treatments .

Case Study Example:

A recent study evaluated the compound's effect on a model of rheumatoid arthritis, showing significant reduction in inflammatory markers and improvement in joint function over a 30-day treatment period.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like N-(3-acetylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may parallel methods for N-(3-acetylphenyl)-acetamide intermediates (e.g., zaleplon precursors in ), though purine-sulfanyl coupling requires specialized conditions (e.g., thiol-disulfide exchange).

- Biological Potential: While pyridazinone acetamides exhibit FPR agonist activity (), purine-based analogues like the target compound may prioritize kinase or adenosine receptor interactions due to structural mimicry of ATP or adenine.

Data Tables for Structural and Functional Comparison

Table 1: Substituent Impact on Physicochemical Properties

Biological Activity

N-(3-acetylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a purine moiety and an acetylphenyl group, suggesting a diverse range of interactions with biological targets.

- Molecular Formula : C₁₁H₁₃N₅OS

- Molecular Weight : 237.282 g/mol

- CAS Registry Number : 98949-69-0

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for bacterial virulence, specifically targeting ADP-ribosyltransferases, which play a role in bacterial pathogenesis .

- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity, which may contribute to their therapeutic effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research on related purine derivatives suggests that they may possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

Table 1: Biological Activities of this compound

Case Studies and Research Findings

-

Study on Anti-Virulence Therapeutics :

A study explored the efficacy of various compounds in inhibiting the activity of virulence factors produced by pathogenic bacteria. This compound was included in a library of compounds tested for their ability to inhibit ADP-ribosyltransferase activity, showing promising results as a competitive inhibitor . -

Research on Purine Derivatives :

A comparative analysis was conducted on several purine derivatives, including this compound. The findings indicated that these compounds could modulate inflammatory pathways and exhibited cytotoxic effects against specific cancer cell lines . -

Virtual Screening Studies :

Virtual screening approaches have been utilized to identify potential inhibitors of tubercular acetohydroxy acid synthase, highlighting the relevance of structural analogues of this compound in drug design .

Q & A

Q. What established synthetic routes are available for N-(3-acetylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide?

The synthesis typically involves coupling a purine-6-thiol derivative with an acetamide-bearing aryl group. A common method is the condensation of 2-(9H-purin-6-ylsulfanyl)acetohydrazide with aldehydes or activated aryl acetyl groups in ethanol under acidic catalysis (e.g., acetic acid). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography . For structural analogs, yields are optimized by controlling stoichiometry, temperature (0–25°C), and solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, with characteristic shifts for purine (δ 8–9 ppm for aromatic protons) and acetamide (δ 2–3 ppm for acetyl groups) .

- Mass spectrometry (EI-MS or HRMS) : Confirms molecular weight (e.g., EI-MS m/z = 299.34 [M+H] for related compounds) and fragmentation patterns .

- IR spectroscopy : Detects functional groups like C=O (1650–1750 cm) and N-H stretches (3200–3400 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol reduces side reactions .

- Catalyst screening : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions influence condensation efficiency .

- By-product analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. ’s method for related acetamides recommends spiking with acetonitrile to improve peak resolution .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinases or purine receptors). The purine scaffold’s π-π stacking and hydrogen-bonding motifs are critical for target engagement .

- QSAR modeling : LogP values (e.g., 5.2–5.5 for similar compounds) correlate with membrane permeability, while IC data from enzyme inhibition assays guide activity predictions .

Q. How can discrepancies in purity assessments from different analytical methods be resolved?

- Orthogonal validation : Combine HPLC (for quantitative purity) with -NMR (to detect non-UV-active impurities) .

- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions, then profile degradation products via LC-MS .

Experimental Design and Data Contradiction Analysis

Q. How to design a bioactivity screening protocol for this compound?

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or thyroid peroxidase inhibition) with positive controls (e.g., methimazole for antithyroid activity). IC values are calculated using dose-response curves .

- Cellular models : Evaluate cytotoxicity in HEK293 or HepG2 cells via MTT assays, ensuring concentrations align with solubility (>61.3 µg/mL, as noted for related sulfonamide acetamides) .

Q. What crystallographic insights exist for purine-sulfanyl derivatives?

X-ray diffraction of analogs (e.g., 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine) reveals intermolecular interactions:

Q. How to address conflicting solubility data in literature?

- Experimental verification : Use shake-flask methods (aqueous/organic phase partitioning) under controlled pH and temperature.

- Cosolvent systems : For low aqueous solubility, employ DMSO/water mixtures, ensuring concentrations remain below precipitation thresholds .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .

- Analytical rigor : Validate HPLC methods with reference standards and spike recovery tests (85–115% recovery acceptable) .

- Data interpretation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: JTEDVNFIPPZBEN for related structures) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.